

# Application Note: UV-Spectrophotometric Estimation of Sodium Usnate in Solutions

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## Compound of Interest

Compound Name: Sodium usnate

Cat. No.: B192403

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## Introduction

**Sodium usnate**, the sodium salt of usnic acid, is a compound derived from lichens with known antimicrobial properties.[1][2] Accurate and reliable quantification of **sodium usnate** in various solutions and pharmaceutical preparations is crucial for research, quality control, and formulation development. This application note details a simple, cost-effective, and reproducible UV-spectrophotometric method for the estimation of **sodium usnate**. The methods described herein have been validated according to ICH guidelines and are suitable for routine analysis.[3][4][5]

Two validated methods are presented, utilizing different solvent systems to accommodate varying sample matrices:

- Method A: **Sodium usnate** estimation in water.
- Method B: **Sodium usnate** estimation in a phosphate buffer (pH 3):methanol (11:20 V/V) mixture.

Both methods are based on the principle that **sodium usnate** exhibits a distinct absorption maximum in the UV region, and the absorbance at this wavelength is directly proportional to its concentration, in accordance with the Beer-Lambert law.

## Key Spectroscopic Parameters

The UV absorption spectra of **sodium usnate** in both water and the phosphate buffer:methanol mixture show a maximum absorbance ( $\lambda_{\text{max}}$ ) at 290 nm.[3][6][7] This wavelength is used for the quantitative estimation in both described methods.

## Quantitative Data Summary

The following tables summarize the validation parameters for the UV-spectrophotometric estimation of **sodium usnate** in the two different media.

Table 1: Optical Characteristics and Method Validation Parameters

Parameter	Method A (Water)	Method B (Phosphate Buffer:Methanol)
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	290 nm	290 nm
Beer's Law Linearity Range	0.1–5 $\mu\text{g}/\text{cm}^3$	1–12 $\mu\text{g}/\text{cm}^3$
Molar Absorptivity	$3.16 \times 10^4 \text{ dm}^3/\text{mol}\cdot\text{cm}$	$3.72 \times 10^4 \text{ dm}^3/\text{mol}\cdot\text{cm}$
Sandell's Sensitivity	11.58 $\text{ng}/\text{cm}^2$ / 0.001 A	9.83 $\text{ng}/\text{cm}^2$ / 0.001 A
Correlation Coefficient (r)	0.997	0.999
Limit of Detection (LOD)	0.0721 $\mu\text{g}/\text{cm}^3$	0.163 $\mu\text{g}/\text{cm}^3$
Limit of Quantification (LOQ)	0.2163 $\mu\text{g}/\text{cm}^3$	0.489 $\mu\text{g}/\text{cm}^3$

Data compiled from Savić et al., 2010.[3][4][5][6]

Table 2: Accuracy and Precision

Method	Concentration (µg/cm <sup>3</sup> )	Recovery (%)	Relative Standard Deviation (RSD, %)
Method A (Water)	0.6	100.51 (±0.97)	< 2%
Method B (Phosphate Buffer:Methanol)	8.0	100.51 (±0.97)	< 2%
10.0	-	< 2%	
12.0	-	< 2%	

The results demonstrate that the procedures are accurate, precise, and reproducible (R.S.D. < 2%).[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocols

### Apparatus and Reagents

- Apparatus:
  - UV-VIS Spectrophotometer (e.g., Perkin Elmer Lambda-16) with 1 cm matched quartz cells.[\[3\]](#)
  - Calibrated volumetric flasks and pipettes.
  - Analytical balance.
- Reagents and Materials:
  - **Sodium Usnate** reference standard.
  - Methanol (HPLC or analytical grade).
  - Potassium dihydrogen phosphate (analytical grade).
  - Orthophosphoric acid (analytical grade).
  - Distilled or deionized water.

## Preparation of Solutions

- Phosphate Buffer (pH 3): Prepare a solution of potassium dihydrogen phosphate and adjust the pH to 3.0 using orthophosphoric acid.
- Solvent for Method B: Mix the prepared phosphate buffer (pH 3) and methanol in a ratio of 11:20 (V/V).[\[3\]](#)[\[4\]](#)
- Standard Stock Solution (100 µg/cm<sup>3</sup>):
  - Accurately weigh 5 mg of **sodium usnate** reference standard.[\[3\]](#)
  - Transfer it to a 50 cm<sup>3</sup> volumetric flask.
  - For Method A, dissolve and make up the volume with water.
  - For Method B, dissolve and make up the volume with the phosphate buffer:methanol mixture.

## Analytical Procedure

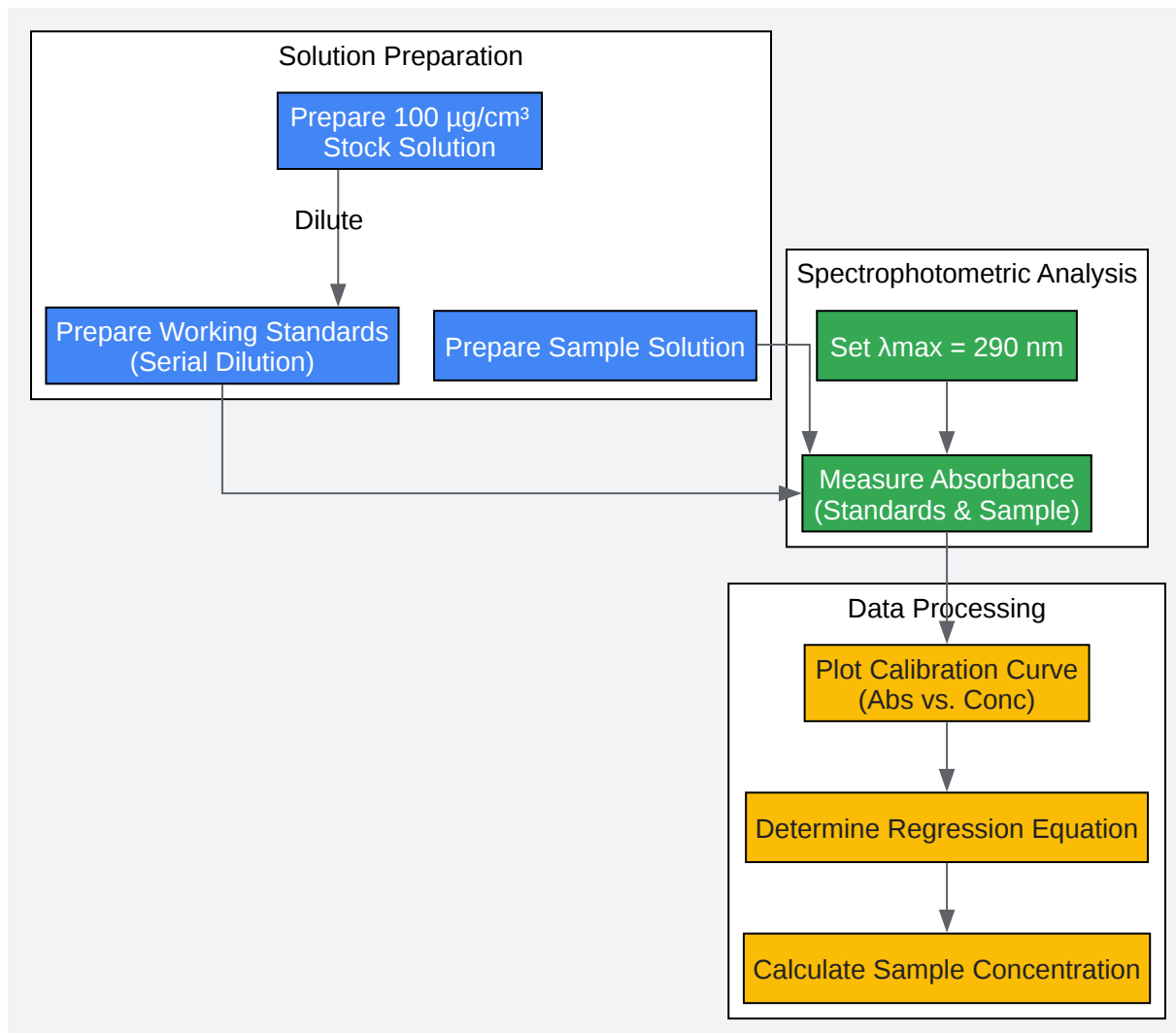
### A. Calibration Curve

- For Method A (Water): Prepare a series of working standard solutions with concentrations ranging from 0.1 to 5 µg/cm<sup>3</sup> by appropriately diluting the stock solution with water.[\[3\]](#)[\[4\]](#)
- For Method B (Phosphate Buffer:Methanol): Prepare a series of working standard solutions with concentrations ranging from 1 to 12 µg/cm<sup>3</sup> by appropriately diluting the stock solution with the phosphate buffer:methanol mixture.[\[3\]](#)[\[4\]](#)
- Measure the absorbance of each working standard solution at 290 nm against the respective solvent as a blank.
- Plot a calibration curve of absorbance versus concentration.
- Determine the regression equation and correlation coefficient.

### B. Sample Analysis

- Prepare a sample solution of **sodium usnate** in the chosen solvent (water or phosphate buffer:methanol) to obtain a theoretical concentration within the linearity range of the respective method.
- Measure the absorbance of the sample solution at 290 nm against the appropriate blank.
- Calculate the concentration of **sodium usnate** in the sample solution using the regression equation derived from the calibration curve.

## Diagrams



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Caption: Experimental workflow for the UV-spectrophotometric estimation of **sodium usnate**.

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